amine hydrochloride](/img/structure/B13446376.png)
[Cyclopropyl(phenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(phenyl)methylamine hydrochloride is an organic compound with the molecular formula C11H15N·HCl. It is a hydrochloride salt of cyclopropyl(phenyl)methylamine, which is a secondary amine. This compound is of interest due to its unique chemical structure, which includes a cyclopropyl group, a phenyl group, and a methylamine moiety. It is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(phenyl)methylamine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with phenylmagnesium bromide to form cyclopropyl(phenyl)methane. This intermediate is then reacted with methylamine under suitable conditions to yield cyclopropyl(phenyl)methylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(phenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Cyclopropyl(phenyl)methylamine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(phenyl)methylamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropyl group can undergo ring-opening reactions, leading to covalent modification of the enzyme. This compound can also interact with receptors or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Cyclopropyl(phenyl)methylamine hydrochloride can be compared with other similar compounds such as:
Cyclopropylamine: A simpler amine with a cyclopropyl group, used in similar applications but with different reactivity.
Phenylmethylamine: Lacks the cyclopropyl group, leading to different chemical properties and applications.
N-Methylphenylamine: Similar structure but without the cyclopropyl group, affecting its reactivity and biological activity.
The uniqueness of cyclopropyl(phenyl)methylamine hydrochloride lies in its combination of the cyclopropyl, phenyl, and methylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-cyclopropyl-N-methyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11(10-7-8-10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |
InChI Key |
CZFUERMZBGNITB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


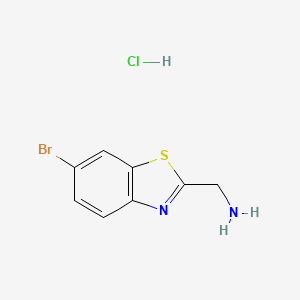
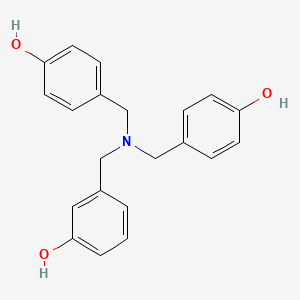
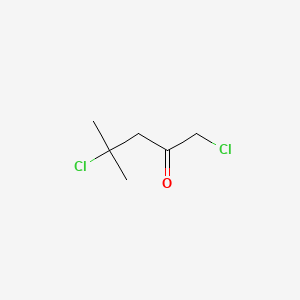
![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
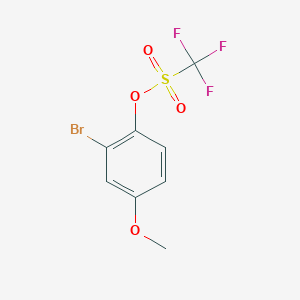
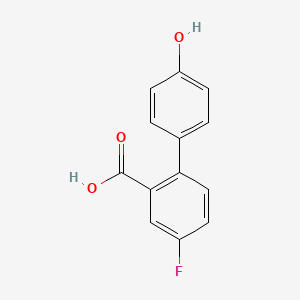
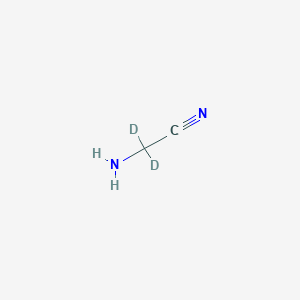
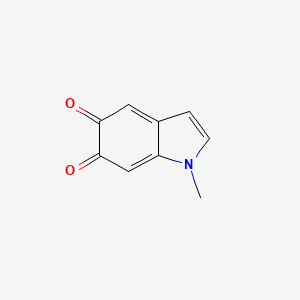
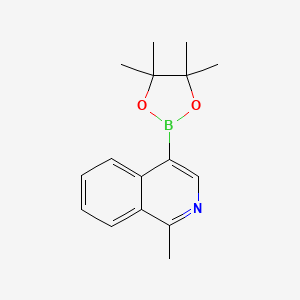
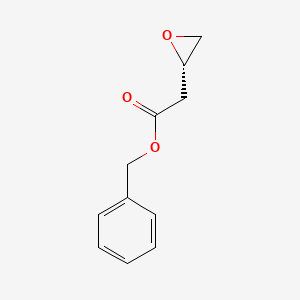

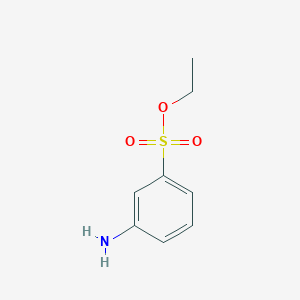
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
